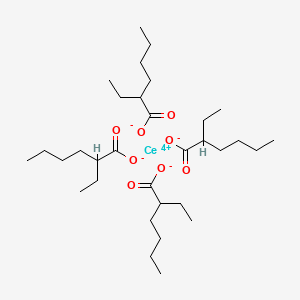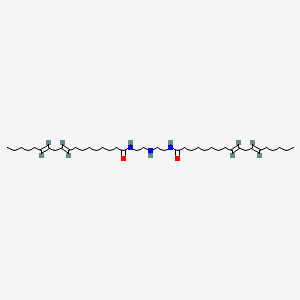![molecular formula C7H13N B1626715 2-Azabicyclo[3.2.1]octane CAS No. 279-79-8](/img/structure/B1626715.png)
2-Azabicyclo[3.2.1]octane
Descripción general
Descripción
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.2.1]octanes often involves nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Molecular Structure Analysis
The 2-Azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . Its unique structure makes it a challenging scaffold to acquire .Chemical Reactions Analysis
The core of 2-Azabicyclo[3.2.1]octanes has been applied as a key synthetic intermediate in several total syntheses . The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization .Aplicaciones Científicas De Investigación
Drug Discovery
2-Azabicyclo[3.2.1]octane has shown significant potential in the field of drug discovery . Its unique structure and properties make it an interesting candidate for the development of new pharmaceuticals.
Synthetic Intermediate
This compound has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire, but its potential applications in synthesis are vast.
Biomass Valorization
Research has been conducted into the valorization of biomass-derived compounds through photochemical transformations using 2-Azabicyclo[3.2.1]octane . This could have significant implications for sustainable chemistry and the development of green technologies.
Palladium-Catalyzed Reactions
2-Azabicyclo[3.2.1]octane has been used in palladium-catalyzed reactions . This could open up new pathways for the synthesis of complex molecules.
Photochemistry and Photocatalysis
The compound has potential applications in the fields of photochemistry and photocatalysis . These are areas of chemistry that involve the use of light to drive chemical reactions.
Development of Bioactive Molecules
2-Azabicyclo[3.2.1]octane could play a role in the synthesis of bioactive molecules . These are molecules that have a biological effect on living organisms, such as drugs or pesticides.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Azabicyclo[3.2.1]octane is the α4β2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
The 2-Azabicyclo[3.2.1]octane interacts with its target, the α4β2 neuronal nicotinic acetylcholine receptor, by binding to it . This binding can lead to changes in the receptor’s activity, which can subsequently alter the transmission of signals in the nervous system .
Biochemical Pathways
The interaction of 2-Azabicyclo[3.2.1]octane with the α4β2 neuronal nicotinic acetylcholine receptor can affect various biochemical pathways. These pathways are involved in the transmission of signals in the nervous system . The downstream effects of these changes can have significant impacts on the functioning of the nervous system .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[3.2.1]octane’s action primarily involve changes in the activity of the α4β2 neuronal nicotinic acetylcholine receptor . These changes can alter the transmission of signals in the nervous system, potentially leading to various physiological effects .
Propiedades
IUPAC Name |
2-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQYWCXZRNVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499559 | |
| Record name | 2-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279-79-8 | |
| Record name | 2-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)








